N'-[(4-Bromophenyl)methyl](tert-butoxy)carboh ydrazide
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Overview
Description
N’-(4-Bromophenyl)methylcarbohydrazide is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of carbohydrazide, featuring a bromophenyl group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromophenyl)methylcarbohydrazide typically involves the reaction of 4-bromobenzyl bromide with tert-butyl carbazate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-Bromophenyl)methylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromophenyl)methylcarbohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The
Properties
Molecular Formula |
C12H17BrN2O2 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methylamino]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3,(H,15,16) |
InChI Key |
MWYWSLQFWJYTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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